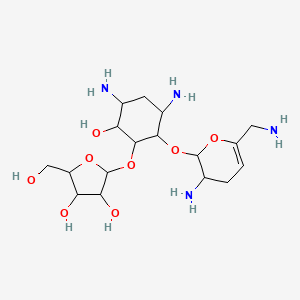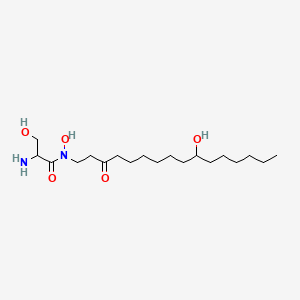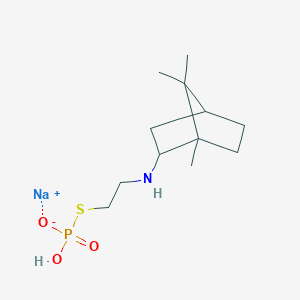![molecular formula C9H6OSe B14143496 Benzo[b]selenophene-2-carboxaldehyde CAS No. 3541-39-7](/img/structure/B14143496.png)
Benzo[b]selenophene-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]selenophene-2-carboxaldehyde is an organoselenium compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring structure containing selenium, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo[b]selenophene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with selenium powder in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through the formation of an intermediate selenide, which undergoes cyclization to form the desired this compound .
Another method involves the use of palladium-catalyzed coupling reactions. For example, the reaction of 2-bromobenzaldehyde with a selenophene derivative in the presence of a palladium catalyst and a suitable ligand can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]selenophene-2-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Benzo[b]selenophene-2-carboxylic acid
Reduction: Benzo[b]selenophene-2-methanol
Substitution: Various substituted benzo[b]selenophene derivatives
Aplicaciones Científicas De Investigación
Benzo[b]selenophene-2-carboxaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzo[b]selenophene-2-carboxaldehyde involves its interaction with various molecular targets and pathways. In biological systems, selenium-containing compounds can act as antioxidants by scavenging reactive oxygen species and protecting cells from oxidative damage . Additionally, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapy .
Comparación Con Compuestos Similares
Benzo[b]selenophene-2-carboxaldehyde can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxaldehyde: Similar structure but contains sulfur instead of selenium.
Benzo[b]furan-2-carboxaldehyde: Contains oxygen instead of selenium.
Indole-2-carboxaldehyde: Contains nitrogen instead of selenium.
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs.
Propiedades
Número CAS |
3541-39-7 |
|---|---|
Fórmula molecular |
C9H6OSe |
Peso molecular |
209.11 g/mol |
Nombre IUPAC |
1-benzoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C9H6OSe/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H |
Clave InChI |
QOYWRGOUVNSTRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C([Se]2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)

![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)


![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)

![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)
![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)

